Adenosine 2',3'-cyclic monophosphate, sodium salt hydrate

Descripción

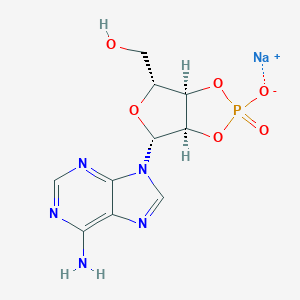

Adenosine-2',3'-cyclic Monophosphate Sodium Salt (CAS: 37063-35-7) is a cyclic nucleotide derivative of adenosine, characterized by a phosphodiester bond bridging the 2' and 3' hydroxyl groups of the ribose moiety. Its molecular formula is C₁₀H₁₁N₅NaO₆P, with a molecular weight of 351.19 g/mol . The compound is hygroscopic, soluble in water and dimethyl sulfoxide (DMSO), and exhibits a melting point of 241–243°C . It is primarily utilized in pharmaceutical research, particularly as an anticancer agent and biochemical intermediate .

Propiedades

Número CAS |

37063-35-7 |

|---|---|

Fórmula molecular |

C10H13N5NaO7P |

Peso molecular |

369.20 g/mol |

Nombre IUPAC |

sodium;[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol;hydrate |

InChI |

InChI=1S/C10H12N5O6P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);;1H2/q;+1;/p-1/t4-,6-,7-,10-;;/m1../s1 |

Clave InChI |

CTCWGXWMLUGYGK-IDIVVRGQSA-M |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N.[Na] |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N.[Na+] |

Otros números CAS |

37063-35-7 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Números CAS relacionados |

634-01-5 (Parent) |

Sinónimos |

Adenosine Cyclic 2’,3’-(Hydrogen Phosphate) Monosodium Salt; 2’,3’-Cyclic AMP Sodium Salt; Adenosine 2’,3’-Cyclic Monophosphate Sodium Salt; Adenosine 2’,3’-Cyclic Phosphate Sodium Salt; Cyclic Adenosine 2’,3’-Monophosphate Sodium Salt; NSC 154034; |

Origen del producto |

United States |

Mecanismo De Acción

Target of Action

The primary target of 2’,3’-cAMP sodium salt, also known as Adenosine-2’,3’-cyclic Monophosphate Sodium Salt or Adenosine-2’:3’-cyclic monophosphate, sodium salt, is believed to be the A2B receptor . This receptor is found in kidney glomerular mesangial cells and pre-glomerular smooth muscle cells.

Mode of Action

2’,3’-cAMP is considered an extracellular source of adenosine. It is released extracellularly in response to injury. The compound interacts with its targets by being converted into 2’-AMP and 3’-AMP, which then inhibit the proliferation of kidney glomerular mesangial cells and pre-glomerular smooth muscle cells through the A2B receptor.

Biochemical Pathways

The biochemical pathway affected by 2’,3’-cAMP involves its degradation. The compound can be used to study the distribution and specificity of its degrading enzymes in the context of unique biological activities. It is metabolized to 2’-AMP and 3’-AMP, which are subsequently converted to adenosine.

Pharmacokinetics

It is known that the compound is soluble in water, which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of 2’,3’-cAMP’s action include the induction of apoptosis at the level of mitochondrial permeability transition pores. This can lead to cell death, which is a crucial process in many biological contexts, including development and disease.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,3’-cAMP sodium salt. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments.

Análisis Bioquímico

Biochemical Properties

2’,3’-cAMP sodium salt interacts with various enzymes and proteins. It binds and activates the stimulator of interferon genes (STING), a transmembrane adaptor protein. This interaction initiates the TBK1-IRF3-dependent production of IFN-β.

Cellular Effects

2’,3’-cAMP sodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It activates innate immune responses via binding of STING.

Molecular Mechanism

The molecular mechanism of action of 2’,3’-cAMP sodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to STING with a high affinity (Kd value of 3.79 nM), which is stronger than other cyclic di-nucleotides.

Metabolic Pathways

2’,3’-cAMP sodium salt is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.

Actividad Biológica

Adenosine-2',3'-cyclic monophosphate sodium salt (2',3'-cAMP) is a cyclic nucleotide derived from adenosine, playing a critical role in various biological processes. Its unique structure allows it to function as a signaling molecule, influencing cellular activities such as apoptosis, proliferation, and vascular smooth muscle relaxation. This article provides a comprehensive overview of the biological activity of 2',3'-cAMP, highlighting its mechanisms, applications, and relevant case studies.

- Chemical Name: Adenosine-2',3'-cyclic monophosphate sodium salt

- CAS Number: 37063-35-7

- Molecular Formula: C10H13N5NaO6P

- Molecular Weight: 353.21 g/mol

- Appearance: White crystalline powder

- Solubility: Soluble in DMSO and water

2',3'-cAMP is primarily involved in the regulation of intracellular signaling pathways. It is known to:

- Serve as an extracellular source of adenosine, particularly in response to cellular injury .

- Induce apoptosis through the modulation of mitochondrial permeability transition pores .

- Inhibit the proliferation of vascular smooth muscle cells and glomerular mesangial cells via A2B receptors, promoting vasodilation and reducing hypertension .

Apoptosis Induction

Research indicates that 2',3'-cAMP can trigger apoptotic pathways in various cell types. This is particularly relevant in cancer research, where inducing apoptosis in tumor cells is a therapeutic target. The compound's ability to affect mitochondrial functions suggests potential applications in cancer treatment .

Vascular Effects

The compound has been shown to inhibit the proliferation of vascular smooth muscle cells, which is crucial for managing conditions like hypertension and atherosclerosis. By acting on A2B receptors, 2',3'-cAMP promotes vasodilation, thereby enhancing blood flow and reducing vascular resistance .

Study on Vascular Smooth Muscle Cells

A study investigated the effects of 2',3'-cAMP on preglomerular vascular smooth muscle cells. The findings demonstrated that treatment with 2',3'-cAMP resulted in significant inhibition of cell proliferation, mediated through A2B receptor activation. This suggests a potential therapeutic role for 2',3'-cAMP in treating vascular diseases .

Cancer Cell Research

In another study focusing on cancer cell lines, 2',3'-cAMP was found to induce apoptosis effectively. The mechanism involved the activation of specific apoptotic pathways that led to increased mitochondrial permeability and subsequent cell death. This highlights the compound's potential as an anticancer agent .

Applications

- Anticancer Agent: Due to its ability to induce apoptosis in cancer cells.

- Pharmaceutical Intermediate: Used in drug development and research.

- Chemical Analysis: Employed in biochemical assays to study enzyme activity related to cyclic nucleotides.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula : C10H11N5NaO6P

- Molecular Weight : 351.19 g/mol

- CAS Number : 37063-35-7

- Solubility : Soluble in DMSO and water

- Melting Point : 241°C to 243°C

Pharmaceutical Applications

-

Anticancer Agent :

- 2',3'-cAMP has been investigated for its potential role as an anticancer agent. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy. For instance, research indicates that 2',3'-cAMP can activate pathways that lead to the suppression of tumor growth and metastasis .

- Pharmaceutical Intermediate :

Biological Research Applications

- Cell Signaling :

- Extracellular Signaling :

Case Study 1: Anticancer Properties

A study published in Cancer Research demonstrated that treatment with 2',3'-cAMP resulted in significant apoptosis in human breast cancer cells. The mechanism was linked to the activation of specific apoptotic pathways, suggesting its potential as a therapeutic agent .

Case Study 2: Modulation of Immune Responses

Research featured in The Journal of Immunology highlighted the ability of 2',3'-cAMP to enhance the immune response by modulating T-cell activity. This finding opens avenues for using the compound in immunotherapy strategies .

Potential Future Applications

Given its diverse roles, future research may explore the following areas:

- Neuropharmacology : Investigating the effects of 2',3'-cAMP on neuronal signaling pathways could provide insights into treatments for neurodegenerative diseases.

- Cardiovascular Research : Understanding how this compound influences cardiac cell function may lead to new therapies for heart disease.

Comparación Con Compuestos Similares

Structural Comparison

Key Compounds:

Adenosine 3',5'-cyclic Monophosphate Sodium Salt (cAMP, Sodium Salt) Structure: Cyclic phosphate between 3' and 5' hydroxyl groups. Molecular Formula: C₁₀H₁₂N₅O₆P·Na (MW: 329.21–351.10 g/mol depending on hydration) . CAS: 37839-81-9 (monohydrate form) .

Adenosine-2'-monophosphate Sodium Salt Structure: Linear phosphate at the 2' position. Molecular Formula: C₁₀H₁₂N₅O₇P·Na (MW: 375.20 g/mol) . CAS: 81012-86-4 .

Adenosine-Guanosine 2',2'-cyclic Monophosphate Structure: Hybrid cyclic phosphate between adenosine and guanosine at 2' positions. Molecular Formula: C₂₀H₂₂N₁₀O₁₂P (MW: 642.42 g/mol) . CAS: 1465774-27-9 .

Structural Differences:

- Phosphate Position: 2',3'-cAMP: Cyclic bond at 2' and 3' . 3',5'-cAMP: Cyclic bond at 3' and 5' . 2'-monophosphate: Linear phosphate at 2' .

- Biological Relevance: 3',5'-cAMP is a canonical secondary messenger in eukaryotic signaling . 2',3'-cAMP is associated with RNA degradation intermediates and niche biochemical pathways .

Physicochemical Properties

Research Findings

Synthesis of 2',3'-cAMP: Adenosine-3'-phosphate undergoes cyclization to form 2',3'-cAMP in the presence of 2-oxoacid salts (e.g., glyoxylate), achieving 11% yield under optimized conditions . This contrasts with 3',5'-cAMP, which is enzymatically synthesized by adenylate cyclase .

Unique Applications: 2',3'-cAMP is used to study RNA lariat intermediates, whereas 3',5'-cAMP is pivotal in cAMP-dependent protein kinase (PKA) assays . Mixed cyclic nucleotides (e.g., Adenosine-Guanosine 2',2'-cAMP) are explored for immune modulation .

Métodos De Preparación

Microwave-Assisted One-Step Synthesis

The microwave-assisted method employs bis(dimethyldiamino)phosphorodiamidate (BDMDAP) as a cyclophosphorylating agent, enabling direct conversion of unprotected nucleosides to 2',3'-cyclic phosphates. Reaction conditions : Nucleosides (e.g., adenosine) are dissolved in dimethylformamide (DMF) with BDMDAP (1.5 equivalents) and irradiated at 100°C for 30–60 minutes under microwave conditions (300 W). Workup : Crude products are purified via ion-exchange chromatography (Dowex 50WX8, Na⁺ form), yielding 70–91% of 2',3'-cAMP-Na.

Advantages :

-

Eliminates protecting groups due to BDMDAP’s selectivity for 2',3'-dihydroxyls.

-

Rapid synthesis (<1 day) with gram-scale output.

-

Environmentally friendly, avoiding toxic solvents like POCl₃.

Limitations :

-

Requires specialized microwave equipment.

-

Scalability dependent on reactor capacity.

Traditional Cyclization Using POCl₃

Early methods relied on POCl₃-mediated phosphorylation, involving:

-

Protection : 5'-OH protection via tritylation.

-

Phosphorylation : Treatment with POCl₃ in trimethyl phosphate (TMP) at -10°C.

-

Cyclization : Intramolecular cyclization under alkaline conditions (pH 10–12).

Yield : 30–50%, reduced by side reactions (e.g., 5'-phosphorylation).

Drawbacks : Multi-step workflow, extensive purification, and hazardous waste generation.

DCC-Mediated Cyclization with Double Salt

A patent (CN105837649A) describes a resin-free approach using dicyclohexylcarbodiimide (DCC) and a morpholine-derived double salt. Procedure :

-

Activation : 5'-AMP reacts with DCC and double salt in pyridine at 110°C for 3 hours.

-

Cyclization : The intermediate is added to boiling pyridine-DCC for intramolecular cyclization (3 hours).

-

Purification : Solvent distillation, ether washing, and pH adjustment (1.5–2.0) yield 40% 2',3'-cAMP-Na after recrystallization.

Advantages :

Challenges :

-

Moderate yield (40%).

-

Pyridine usage necessitates stringent safety protocols.

Enzymatic and Biochemical Pathways

While chemical methods dominate synthesis, enzymatic routes provide theoretical insights:

-

RNase-mediated transphosphorylation : Ribonucleases hydrolyze RNA, releasing 2',3'-cAMP as a transient intermediate. In vitro, RNase A converts RNA to 2',3'-cyclic phosphates, though yields are suboptimal for bulk synthesis.

-

CNPase activity : 2',3'-Cyclic nucleotide-3'-phosphodiesterase (CNPase) hydrolyzes 2',3'-cAMP to 2'-AMP in vivo. Reversing this reaction remains unexplored for synthesis.

Potential : Immobilized enzymes or engineered RNases could enable biocatalytic production, but current data are limited to metabolic studies.

Comparative Analysis of Synthesis Methods

*Theoretical yield based on RNA degradation intermediates.

Data Tables and Research Findings

Q & A

Basic Research Questions

Q. How can researchers accurately quantify Adenosine-2',3'-cyclic Monophosphate Sodium Salt in biological samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 260 nm, as this wavelength corresponds to the compound’s maximum absorbance. Calibrate with a standard curve of purified Adenosine-2',3'-cAMP sodium salt (≥98% purity) . For cell lysates, include a protein precipitation step using cold methanol or acetonitrile to reduce interference. Validate specificity via mass spectrometry (LC-MS/MS) to distinguish it from structurally similar isomers like 3',5'-cAMP .

Q. What are the optimal storage conditions to maintain the stability of Adenosine-2',3'-cAMP sodium salt?

- Methodological Answer : Store lyophilized powder at -20°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis of the cyclic phosphate group. For aqueous solutions, prepare in 5 mM Tris-HCl buffer (pH 7.4) and aliquot to avoid freeze-thaw cycles. Long-term storage at -80°C is recommended, with stability confirmed via periodic HPLC analysis .

Q. How can researchers differentiate Adenosine-2',3'-cAMP from its 3',5'-cAMP isomer experimentally?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy, focusing on the distinct chemical shifts of the phosphate group (2',3' vs. 3',5' cyclic configuration). Alternatively, use enzymatic assays with phosphodiesterases (PDEs) selective for 3',5'-cAMP (e.g., PDE3/4), which will not hydrolyze the 2',3'-isomer .

Advanced Research Questions

Q. How can the biological activity of Adenosine-2',3'-cAMP sodium salt be evaluated in immune cell regulation?

- Methodological Answer : Design co-culture assays using regulatory T cells (Tregs) and responder T cells. Measure intracellular cAMP levels via ELISA or fluorescence-based probes. To confirm functional relevance, use gap junction inhibitors (e.g., carbenoxolone) to block cAMP transfer between cells, as described in Treg-mediated suppression studies .

Q. What experimental strategies resolve contradictions in metabolic studies involving Adenosine-2',3'-cAMP?

- Methodological Answer : For conflicting data on metabolic roles (e.g., in microbial respiration), perform comparative assays under controlled oxygen conditions. Use isotopically labeled (e.g., ¹³C/¹⁵N) Adenosine-2',3'-cAMP to track incorporation into metabolic pathways via LC-MS. Address species-specific differences by testing multiple model organisms (e.g., Cryptococcus neoformans vs. mammalian cells) .

Q. How can researchers optimize the synthesis of Adenosine-2',3'-cAMP sodium salt for high-purity yields?

- Methodological Answer : Follow a D-ribose-based synthetic route, with phosphorylation using POCl₃ under anhydrous conditions. Purify intermediates via ion-exchange chromatography (e.g., DEAE-Sephadex). Final sodium salt formation requires stoichiometric NaOH titration, monitored by pH and confirmed via elemental analysis for sodium content .

Q. What advanced techniques elucidate the role of Adenosine-2',3'-cAMP in bacterial second-messenger systems?

- Methodological Answer : Use genetic knockout models (e.g., CRISPR-Cas9) of bacterial adenylate cyclases to study cAMP production. Pair this with metabolomic profiling (via UPLC-QTOF-MS) to identify downstream effectors. For structural studies, employ X-ray crystallography or cryo-EM to resolve cAMP-protein interactions .

Methodological Notes

- Purity Validation : Always confirm batch purity using dual methods (e.g., HPLC + mass spectrometry) to avoid contamination with analogues like Adenosine-3',5'-cyclic Monophosphorothioate .

- Contradiction Management : Replicate findings across independent labs using standardized protocols (e.g., buffer composition, cell lines) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.